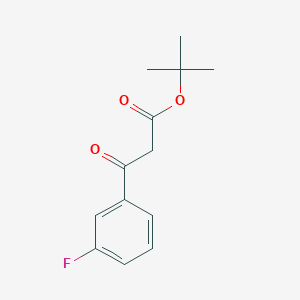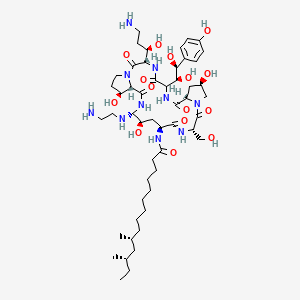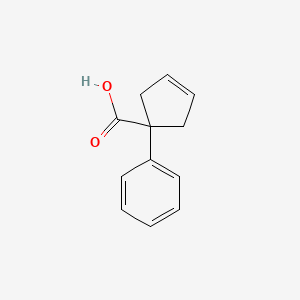
1-(4-(Cyclopentyloxy)phenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Cyclopentyloxy)phenyl)thiourea is an organosulfur compound that belongs to the thiourea family. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features a cyclopentyloxy group attached to the phenyl ring, which is further connected to the thiourea moiety. Thioureas have garnered significant attention due to their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-(Cyclopentyloxy)phenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-(cyclopentyloxy)aniline with thiophosgene or its less toxic substitutes in the presence of a base. Another method includes the reaction of 4-(cyclopentyloxy)aniline with isothiocyanates under mild conditions . These reactions typically occur in aqueous or organic solvents and often require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of green chemistry principles, such as employing water as a solvent and avoiding toxic reagents, is increasingly being adopted in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Cyclopentyloxy)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted aromatic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
1-(4-(Cyclopentyloxy)phenyl)thiourea has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and coordination complexes.
Biology: This compound exhibits biological activities such as antibacterial, antioxidant, and anticancer properties.
Industry: It is employed in the production of dyes, elastomers, and other materials.
Wirkmechanismus
The mechanism of action of 1-(4-(Cyclopentyloxy)phenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxyphenyl)thiourea: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
1-(4-Chlorophenyl)thiourea: Contains a chlorine atom on the phenyl ring.
1-(4-Nitrophenyl)thiourea: Features a nitro group on the phenyl ring.
Uniqueness
1-(4-(Cyclopentyloxy)phenyl)thiourea is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, biological activity, and ability to form complexes with metals. Compared to other thiourea derivatives, it may exhibit enhanced stability and specific interactions with molecular targets .
Eigenschaften
Molekularformel |
C12H16N2OS |
|---|---|
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
(4-cyclopentyloxyphenyl)thiourea |
InChI |
InChI=1S/C12H16N2OS/c13-12(16)14-9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H3,13,14,16) |
InChI-Schlüssel |
LSBPXFFDWOYZIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=CC=C(C=C2)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13015771.png)




![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)


![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)



![N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13015869.png)
![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)
